Fenoxaprop-ethyl
Overview
Description
Fenoxaprop-ethyl is a post-emergence herbicide primarily used to control annual and perennial grass weeds in various crops, including cereals, rice, and turfgrass . It is a chiral molecule existing in R- and S-forms, with Fenoxaprop-P being the R-isomer . This compound has low aqueous solubility but is soluble in many organic solvents .
Mechanism of Action
Target of Action
Fenoxaprop-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids , which are essential components of cell membranes and energy storage molecules .
Mode of Action
This compound is a selective herbicide with both contact and systemic action . It is absorbed by the leaves and stems of plants and is translocated systemically . The herbicide predominantly inhibits the synthesis of fatty acids in the meristem tissue of grassy weeds . By inhibiting ACCase, this compound disrupts the synthesis of fatty acids, thereby inhibiting the growth of the target weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency of fatty acids. This deficiency affects the integrity of cell membranes and the energy storage capacity of the cells, leading to the death of the target weeds .
Pharmacokinetics
It is known that this compound is absorbed by the leaves and stems of plants and is translocated systemically . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of growth in the target weeds within 2-3 days of application . The meristems of the weeds turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. The plants die in about 14 days . This is due to the disruption of fatty acid synthesis, which affects the integrity of cell membranes and the energy storage capacity of the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that this compound is stable for 90 days at 50 °C . Its solubility in water is 0.7 mg/l at pH 5.8 and 20 °C . These properties suggest that this compound’s efficacy and stability may be influenced by environmental conditions such as temperature, pH, and moisture.
Biochemical Analysis
Biochemical Properties
Fenoxaprop-ethyl plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase), which it inhibits, leading to the disruption of fatty acid synthesis . This inhibition is achieved through binding interactions with the enzyme, preventing the formation of malonyl-CoA, a critical component in fatty acid biosynthesis . Additionally, this compound has been shown to interact with glycosyltransferases and ATP-binding cassette (ABC) transporters, which are involved in its metabolism and resistance mechanisms in certain weed species .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, this compound exposure leads to changes in cell density, chlorophyll a content, and protein content . At lower concentrations, it stimulates these parameters, while at higher concentrations, it inhibits them . This compound also induces oxidative stress, as evidenced by increased activities of antioxidant enzymes like superoxide dismutase and catalase . Furthermore, it affects the expression of photosynthesis-related genes and microcystin synthase-related genes, influencing cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inhibitor of acetyl-CoA carboxylase (ACCase). By binding to the enzyme, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby inhibiting fatty acid synthesis . This inhibition disrupts the production of essential lipids required for cell membrane formation and energy storage, ultimately leading to the death of susceptible grass weeds . Additionally, this compound’s interaction with glycosyltransferases and ABC transporters contributes to its metabolism and resistance mechanisms in certain weed populations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits high acute toxicity to aquatic organisms, such as zebrafish embryos, within 96 hours of exposure . The compound’s stability and degradation rates vary, with a half-life of 6.4 to 12.4 days in water and 56.9 days in soil . Long-term exposure to this compound can lead to oxidative damage and developmental toxicity in aquatic organisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, higher concentrations of this compound result in increased malformation rates, reduced heartbeat and hatching rates, and oxidative damage . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects . In weed populations, resistance to this compound has been observed at higher doses, with certain populations evolving high-level resistance through enhanced metabolism and gene expression changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It inhibits the acetyl-CoA carboxylase enzyme, disrupting the conversion of acetyl-CoA to malonyl-CoA and affecting fatty acid synthesis . Additionally, this compound is metabolized by glycosyltransferases and ABC transporters, which contribute to its degradation and resistance mechanisms in certain weed populations . In aquatic organisms, exposure to this compound affects various metabolic pathways, including folate biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with ABC transporters, which facilitate its movement across cell membranes and contribute to its distribution within the plant . The compound’s solubility in organic solvents and low aqueous solubility influence its transport and accumulation in different tissues . In resistant weed populations, enhanced metabolism and transport mechanisms contribute to the compound’s reduced efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various biomolecules. The compound is primarily localized in the cytoplasm, where it interacts with acetyl-CoA carboxylase and other enzymes involved in fatty acid synthesis . Additionally, this compound’s interaction with glycosyltransferases and ABC transporters affects its localization and activity within the cell . These interactions contribute to the compound’s overall efficacy and resistance mechanisms in certain weed populations .
Preparation Methods
Fenoxaprop-ethyl is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid with ethanol . The synthetic route typically involves:
Step 1: Preparation of 2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid.
Step 2: Esterification of the acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the chemical and enantiomeric purity of this compound .
Chemical Reactions Analysis
Fenoxaprop-ethyl undergoes several types of chemical reactions:
Hydrolysis: This reaction converts this compound to Fenoxaprop-P, its active metabolite.
Oxidation: Involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Reactions with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions include Fenoxaprop-P and various substituted derivatives .
Scientific Research Applications
Fenoxaprop-ethyl has a wide range of scientific research applications:
Agriculture: Used extensively as a herbicide to control grass weeds in crops like wheat, barley, and rice.
Environmental Science: Studied for its impact on soil and water ecosystems, including its degradation and residue analysis.
Biology: Research on its effects on non-target organisms such as birds, fish, and aquatic invertebrates.
Chemistry: Utilized in studies involving chiral separation and enantiomeric purity analysis.
Comparison with Similar Compounds
Fenoxaprop-ethyl belongs to the aryloxyphenoxypropionate class of herbicides, which also includes compounds like:
- Sethoxydim
- Clethodim
- Pinoxaden
Compared to these similar compounds, this compound is unique due to its specific chiral properties and its effectiveness in controlling a broad spectrum of grass weeds . Its low persistence in soil and water systems also makes it environmentally favorable .
Properties
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKBPHSEKWERTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032392 | |
Record name | Fenoxaprop-ethyl | |
Source | EPA DSSTox | |
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Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxaprop-ethyl | |
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URL | https://haz-map.com/Agents/5282 | |
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Boiling Point |
200 °C @ 100 pa | |
Record name | FENOXAPROP-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |
Record name | FENOXAPROP-ETHYL | |
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Vapor Pressure |
0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |
Record name | Fenoxaprop-ethyl | |
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Record name | FENOXAPROP-ETHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect. | |
Record name | Fenoxaprop-ethyl | |
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Color/Form |
Colorless solid | |
CAS No. |
66441-23-4, 113776-20-8 | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Fenoxaprop-ethyl [ISO] | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |
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Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |
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Record name | FENOXAPROP-ETHYL | |
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Record name | FENOXAPROP-ETHYL | |
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Melting Point |
84-85 °C | |
Record name | FENOXAPROP-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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